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Introduction: Ensitrelvir Fumarate (trade name Xocova), developed by Shionogi in partnership
with Hokkaido University, is an orally administered antiviral agent designed to combat SARS-
CoV-2, the virus responsible for COVID-19.[1] It functions as a selective inhibitor of the SARS-
CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3] This enzyme
is critical for viral replication, making it a key target for antiviral therapy.[3][4] Preclinical studies
demonstrated Ensitrelvir's antiviral activity against a wide range of SARS-CoV-2 variants and a
favorable pharmacokinetic profile, paving the way for clinical investigation.[5][6] This guide
provides a detailed summary of the early-phase clinical trial data, focusing on
pharmacokinetics, safety, and virological efficacy.

Core Mechanism of Action

Ensitrelvir is a noncovalent, nonpeptide inhibitor that targets the substrate-binding pocket of the
3CL protease.[2] By binding to this active site, it blocks the cleavage of viral polyproteins, a
process essential for the virus to assemble functional replication machinery.[7] This inhibition
effectively halts viral replication within host cells.[4] Structural analysis has revealed that
Ensitrelvir specifically recognizes the S1, S2, and S1' subsites of the protease's substrate-
binding pocket.[2][8]
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Caption: Ensitrelvir's mechanism of inhibiting SARS-CoV-2 replication.

Experimental Protocols

Early-phase clinical development for Ensitrelvir involved Phase 1 studies in healthy volunteers
and Phase 2 studies in patients with COVID-19. The protocols were designed to assess safety,
tolerability, pharmacokinetics, and antiviral efficacy.

Phase 1 Study Protocol (jRCT2031210202)
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o Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple
ascending oral doses of Ensitrelvir in healthy adults. The study also evaluated the effect of
food on its pharmacokinetics.[9][10][11]

o Design: A multicenter, randomized, double-blind, placebo-controlled study.[11] An open-label,
two-group, two-period crossover portion was included to assess the food effect.[11]

o Participants: Healthy Japanese and White adult participants.[9] Subsequent evaluations
included Japanese females and elderly participants.[11]

e [ntervention:

o Part 1 (Single Ascending Dose): Participants received a single oral dose of Ensitrelvir (20,
70, 250, 500, 1,000, or 2,000 mg) or a placebo.[9]

o Part 2 (Multiple Ascending Dose): Participants received once-daily oral Ensitrelvir for 5
days at loading/maintenance doses of 375/125 mg or 750/250 mg, or a placebo.[9][11]

o Key Assessments:

o Safety: Monitoring and recording of all treatment-emergent adverse events (TEAES), vital
signs, electrocardiograms (ECGs), and clinical laboratory tests.[11]

o Pharmacokinetics: Serial blood sampling to determine plasma concentrations of Ensitrelvir
and calculate key PK parameters such as Cmax (maximum concentration), AUC (area
under the curve), and t1/2 (half-life).[9][11]

Phase 2a/2b Study Protocol (JRCT2031210350)

» Objective: To assess the antiviral efficacy and safety of Ensitrelvir in patients with mild-to-
moderate COVID-19 or asymptomatic SARS-CoV-2 infection.[12][13]

o Design: A multicenter, randomized (1:1:1), double-blind, placebo-controlled, Phase 2/3 study.
The results here focus on the Phase 2a and 2b parts.[10][12][14]

o Participants: Patients aged 12 years and older with a confirmed SARS-CoV-2 infection.[3]
The Phase 2b part was conducted during the Omicron variant epidemic.[10][14]
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« Intervention: Participants were randomized to receive one of the following once-daily for 5
days:

o Ensitrelvir 125 mg (375 mg loading dose on Day 1)
o Ensitrelvir 250 mg (750 mg loading dose on Day 1)
o Placebo[12][14]
e Primary Endpoints:
o Phase 2a: Change from baseline in the SARS-CoV-2 viral titer.[12][13]

o Phase 2b (Co-primary): 1) Change from baseline in the SARS-CoV-2 titer on Day 4, and
2) Time-weighted average change from baseline in the total score of 12 predefined
COVID-19 symptoms.[14]

« Key Assessments:

o Efficacy: Quantitative viral load (viral titer and viral RNA) measured from nasopharyngeal
swabs at multiple time points.[10][12] Symptom severity was recorded daily by patients.

o Safety: Assessed through the monitoring and reporting of adverse events.[14]
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Caption: Workflow of the randomized, placebo-controlled Phase 2 trial.

Data Presentation

Quantitative data from the early-phase trials are summarized below.

Table 1: Phase 1 Pharmacokinetic Profile in Healthy
Adults

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b10829017?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter

Single Dose (20-
2,000 mg)

Multiple Dose
(375/125 mg)

Food Effect (Single
375 mg Dose)

Dose Proportionality

Plasma exposures
showed almost dose

proportionality.[9]

Cmax and AUC
increased in a dose-
proportional manner in
Japanese females.
[11]

N/A

2.5 hours (fasted

Delayed from 2.5h to

Tmax (Time to Cmax) N/A )
state).[5] 8h in fed state.[5]
C24 (24h
concentration) ]
Cmax (Max Reduced by 15% with
] Dose-dependent. exceeded the target
Concentration) food.[5]

plasma concentration
(6.09 pg/mL).[11]

AUC (Total Exposure)

Dose-dependent.

Similar on Day 1 and
Day 5.[15]

No clinically
meaningful impact.[5]
[15]

t1/2 (Elimination Half- Approximately 51
) 42.2 to 48.1 hours.[9] 48.7 to 58.9 hours.[11]
life) hours.[7]
12.9% to 21.8% of the
Urinary Excretion dose recovered in N/A N/A

urine.[6]

Data compiled from studies on both suspension and tablet formulations.

Table 2: Phase 1 Safety & Tolerability in Healthy Adults
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Adverse Event Profile

Observation

Overall Tolerability

Ensitrelvir was well-tolerated following single

and multiple oral doses.[9][16]

Severity of AEs

Most treatment-related adverse events were
mild in severity and resolved without treatment.
[Ol[11]

Common AEs

Transient decreases in high-density lipoprotein
(HDL) and increased blood triglycerides.[1][17]

Serious AEs

No serious treatment-emergent adverse events

were reported in the tablet formulation study.[15]

Dose Adjustment

Results suggest no necessity for dose
adjustment based on age, sex, race, or food
intake.[11][16]

Table 3: Phase 2al/2b Virological Efficacy in COVID-19

Patients
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Endpoint

Phase 2a Results

Phase 2b Results

Study Population

47 patients (ITT) with mild-to-
moderate COVID-19 or

asymptomatic infection.[12]

341 patients (ITT) with mild-to-
moderate COVID-19 during the

Omicron wave.[14]

Change in Viral Titer (Day 4)

250 mg dose: -2.81 log10
TCID50/mL (vs. -1.54 for
placebo; P=0.0083).[12]

Both doses: -0.41 log10
TCID50/mL greater reduction
than placebo (P < 0.0001).[14]

Change in Viral RNA (Day 4)

1.4 to 1.5 1og10 copies/mL
greater reduction versus
placebo.[12][13]

Significant reduction consistent
with Phase 2a findings.[10]

Time to Viral Clearance

Median time to infectious viral
clearance decreased by

approximately 50 hours.[13]

N/A

Symptom Resolution

An improving trend was noted
in the total score of 12 COVID-
19 symptoms.[10]

No significant difference in the
total symptom score, but
significant improvement in
respiratory and acute symptom

sub-scores.[14]

Table 4: Phase 2b Safety & Tolerability in COVID-19

Patients

Adverse Event (AE)

Ensitrelvir 125 mg

Placebo (n=111)

Ensitrelvir 250 mg

Profile (n=114) (n=116)
Treatment-Emergent
31.2% 34.3% 42.9%
AEs (Any)
Treatment-Related
5.0% 13.6% 22.1%
AEs
] Most AEs were mild in ~ Most AEs were mild in ~ Most AEs were mild in
AE Severity ) ) )
severity.[14][18] severity.[14][18] severity.[14][18]
Deaths 0 0 0
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Data from the Phase 2b study as reported by Mukae et al. and sourced from medRXxiv pre-print.
[10]

Conclusion

The early-phase clinical trial results for Ensitrelvir Fumarate demonstrate a promising profile
for an oral antiviral agent against SARS-CoV-2. Phase 1 studies in healthy adults established
that Ensitrelvir is well-tolerated and possesses favorable pharmacokinetic properties, including
a long half-life that supports a once-daily dosing regimen.[9] Phase 2 trials in patients with mild-
to-moderate COVID-19 confirmed its potent antiviral activity, showing a rapid and significant
reduction in both viral titer and viral RNA compared to placebo.[10][13] While the effect on the
total score of symptoms was not statistically significant in the Phase 2b study, improvements in
key respiratory symptoms were observed.[14] The safety profile remains acceptable, with most
adverse events being mild.[14][18] These collective findings supported the continued
development of Ensitrelvir in larger Phase 3 trials for the treatment of COVID-19.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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